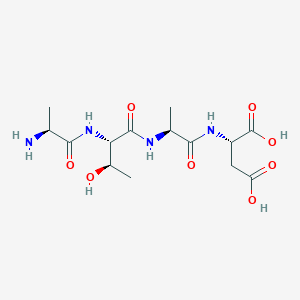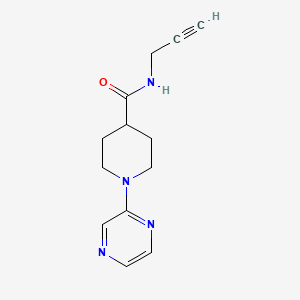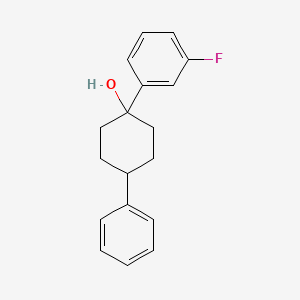![molecular formula C11H10N2O2 B15167369 3-{[(Pyrazin-2-yl)oxy]methyl}phenol CAS No. 642085-15-2](/img/structure/B15167369.png)
3-{[(Pyrazin-2-yl)oxy]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(Pyrazin-2-yl)oxy]methyl}phenol is a chemical compound that features a phenol group attached to a pyrazine ring via a methylene bridge. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenol and pyrazine moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Pyrazin-2-yl)oxy]methyl}phenol typically involves the reaction of pyrazine derivatives with phenolic compounds. One common method is the nucleophilic substitution reaction where a pyrazine derivative reacts with a phenol in the presence of a base. The reaction conditions often include solvents such as dimethyl sulfoxide or ethanol, and bases like potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon may be used to facilitate the reaction, and the process is typically carried out under controlled temperature and pressure conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(Pyrazin-2-yl)oxy]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The hydroxyl group of the phenol can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophiles such as bromine or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated or nitro-substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
3-{[(Pyrazin-2-yl)oxy]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and resins with specific properties.
Wirkmechanismus
The mechanism of action of 3-{[(Pyrazin-2-yl)oxy]methyl}phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also act as an antioxidant by scavenging free radicals through its phenolic hydroxyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-{[(Pyridin-2-yl)oxy]methyl}phenol: Similar structure but with a pyridine ring instead of a pyrazine ring.
3-{[(Pyrimidin-2-yl)oxy]methyl}phenol: Contains a pyrimidine ring, which may alter its chemical and biological properties.
3-{[(Quinolin-2-yl)oxy]methyl}phenol: Features a quinoline ring, potentially enhancing its aromaticity and stability.
Uniqueness
3-{[(Pyrazin-2-yl)oxy]methyl}phenol is unique due to the presence of the pyrazine ring, which can confer distinct electronic properties and reactivity compared to its analogs. The pyrazine ring’s nitrogen atoms can participate in hydrogen bonding and coordination with metal ions, potentially leading to unique applications in catalysis and materials science.
Eigenschaften
CAS-Nummer |
642085-15-2 |
|---|---|
Molekularformel |
C11H10N2O2 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
3-(pyrazin-2-yloxymethyl)phenol |
InChI |
InChI=1S/C11H10N2O2/c14-10-3-1-2-9(6-10)8-15-11-7-12-4-5-13-11/h1-7,14H,8H2 |
InChI-Schlüssel |
WMFYQCZPGDJTMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)COC2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N'-quinolin-3-ylurea](/img/structure/B15167286.png)
![N-{(2S,3S)-3-Methyl-1-oxo-1-[(tributylstannyl)oxy]pentan-2-yl}glycinamide](/img/structure/B15167291.png)

![1,1',1''-[(4-Ethenylphenyl)methanetriyl]tribenzene](/img/structure/B15167293.png)
![5-[(2-Phenylethenyl)sulfanyl]quinoline](/img/structure/B15167295.png)

![Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B15167351.png)


![4-Ethyl-3-hydroxy-6-[1-(3-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15167373.png)

![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B15167384.png)

![4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide](/img/structure/B15167391.png)
